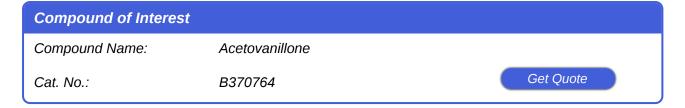


Spectroscopic Profile of Acetovanillone: A Technical Guide

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Introduction

Acetovanillone, also known as apocynin, is a natural organic compound with significant interest in the pharmaceutical and flavor industries.[1] Its chemical structure, 1-(4-hydroxy-3-methoxyphenyl)ethanone, lends itself to a range of spectroscopic analyses that are crucial for its identification, characterization, and quality control.[1][2] This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **acetovanillone**, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for **acetovanillone** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.59 - 7.50	m	2H	Ar-H
6.99	d	1H	Ar-H
6.36	S	1H	Ar-OH
3.93	S	3H	-OCH₃
2.56	S	3H	-C(O)CH₃

Solvent: CDCl₃, Frequency: 90 MHz[2]

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
197.26	C=O
150.95	Ar-C
146.99	Ar-C
130.07	Ar-C
124.11	Ar-C
114.21	Ar-C
110.22	Ar-C
56.04	-OCH₃
26.07	-C(O)CH₃

Solvent: CDCl₃, Frequency: 15.09 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.



Wavenumber (cm ⁻¹)	Description of Absorption
~3400-3100	O-H stretch (phenolic)
~3010-2950	C-H stretch (aromatic and aliphatic)
~1670	C=O stretch (ketone)
~1600, 1510	C=C stretch (aromatic ring)
~1270	C-O stretch (aryl ether)
~1160	C-O stretch (phenol)

Note: The exact peak values can vary slightly based on the sample preparation method (e.g., KBr disc, Nujol mull, or thin film).[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
166	~100	[M] ⁺ (Molecular Ion)
151	~80	[M-CH ₃] ⁺
123	~30	[M-CH ₃ -CO] ⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

• Sample Preparation: For a typical ¹H NMR spectrum, dissolve 5-25 mg of **acetovanillone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] For ¹³C NMR, a



more concentrated sample of 50-100 mg is often required.[5] The sample is placed in a standard 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.[5]

- Instrumentation: The NMR spectra are acquired on a spectrometer operating at a specific frequency for the nucleus being observed (e.g., 90 MHz for ¹H).[2]
- Data Acquisition: The instrument is shimmed to optimize the magnetic field homogeneity. A
 series of radiofrequency pulses are applied to the sample, and the resulting free induction
 decay (FID) is recorded.[6]
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.[6]

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film or KBr pellet method.

- Sample Preparation (Thin Film): Dissolve a small amount of **acetovanillone** in a volatile solvent like methylene chloride or acetone.[7] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[7] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]
- Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.
- Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.[8]
- Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

 Sample Introduction: The acetovanillone sample is introduced into the mass spectrometer, often after being separated by gas chromatography (GC-MS).[2]



- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing them to lose an electron and form a positively charged molecular ion ([M]+).[9]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[9]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.[9]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **acetovanillone**.

Caption: General workflow for spectroscopic analysis of **Acetovanillone**.

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